1-(2-Methoxyphenyl)piperidine
Overview
Description
1-(2-Methoxyphenyl)piperidine is an organic compound with the molecular formula C12H17NO It is a piperidine derivative where a methoxyphenyl group is attached to the nitrogen atom of the piperidine ring
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives are common moieties incorporated in a variety of natural alkaloids and pharmaceutical molecules . They have been used in drugs such as urapidil, an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure .
Mode of Action
It’s known that piperidine derivatives can have diverse modes of action depending on their specific structure and the biological targets they interact with .
Biochemical Pathways
For instance, in biosynthesis, Δ1-piperideine plays a key role as a common intermediate giving rise to a variety of piperidine-based natural alkaloids .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Piperidine derivatives can have diverse effects at the molecular and cellular level, depending on their specific structure and the biological targets they interact with .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of a compound .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes and proteins . The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecules it interacts with.
Cellular Effects
Other piperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylmagnesium bromide with piperidine. The reaction typically occurs in an anhydrous ether solvent under reflux conditions. Another method involves the cyclization of 2-methoxyphenylacetonitrile with piperidine in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidine compounds with different functional groups.
Scientific Research Applications
1-(2-Methoxyphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a ligand for various biological targets.
Medicine: It has been investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperidine can be compared with other piperidine derivatives such as:
- 1-(3-Methoxyphenyl)piperidine
- 1-(4-Methoxyphenyl)piperidine
- 1-(2-Chlorophenyl)piperidine
Uniqueness: The presence of the methoxy group at the 2-position of the phenyl ring in this compound imparts unique chemical properties and reactivity compared to its isomers and other substituted piperidines. This positional isomerism can influence the compound’s binding affinity, selectivity, and overall biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and beyond. Further research and development could unlock new uses and enhance our understanding of this intriguing compound.
Properties
IUPAC Name |
1-(2-methoxyphenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-8-4-3-7-11(12)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDWMGREEOZXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282946 | |
Record name | 1-(2-methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5181-06-6 | |
Record name | 5181-06-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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